5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a furyl group, a mercapto group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Furyl Group: The furyl group can be introduced through a Suzuki coupling reaction using a furyl boronic acid or ester.
Incorporation of the Mercapto Group: The mercapto group can be introduced via a thiolation reaction using thiolating agents such as thiourea or thiol.
Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Sodium hydride or potassium carbonate can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-7-(2-furyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(difluoromethyl)-7-(2-thienyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The presence of the difluoromethyl group in 5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(difluoromethyl)-7-(furan-2-yl)-1-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c1-26-14-6-3-2-5-12(14)24-17-15(18(25)23-19(24)28)10(16(20)21)9-11(22-17)13-7-4-8-27-13/h2-9,16H,1H3,(H,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGPIQJUZIIRNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=CO4)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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